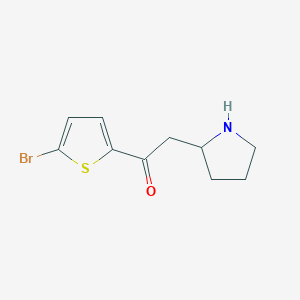

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Description

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1514047-56-3) is a brominated thiophene derivative with a pyrrolidine substituent. The bromine atom at the 5-position of the thiophene ring enhances electrophilicity, which may facilitate cross-coupling reactions, while the pyrrolidine group introduces stereochemical complexity and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C10H12BrNOS/c11-10-4-3-9(14-10)8(13)6-7-2-1-5-12-7/h3-4,7,12H,1-2,5-6H2 |

InChI Key |

HCGNKWKTFKFKBR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.

Formation of Ethanone Linker: The bromothiophene is then reacted with an appropriate acylating agent to introduce the ethanone group.

Addition of Pyrrolidine: Finally, the ethanone intermediate is reacted with pyrrolidine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one exhibit potential anticancer properties. The bromothiophene structure is known for its ability to interact with biological targets, potentially inhibiting tumor growth.

Case Study:

A study investigated the effects of bromothiophene derivatives on cancer cell lines, demonstrating significant cytotoxicity against breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the potential of this compound in cancer therapy.

Neuropharmacology

The pyrrolidine component suggests possible neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

Case Study:

In a preclinical study, a related compound showed promise as a modulator of dopamine receptors, indicating that 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one may also influence cognitive functions and mood disorders.

Organic Electronics

The electronic properties of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one make it a candidate for organic semiconductor applications. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Comparison of Electronic Properties

| Property | Value |

|---|---|

| Band Gap | ~2.3 eV |

| Charge Mobility | 0.01 cm²/Vs |

| Thermal Stability | High |

Conductive Polymers

Incorporating this compound into conductive polymers can enhance their electrical conductivity and stability, making it suitable for flexible electronics.

Synthesis and Characterization

The synthesis of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the reaction of 5-bromothiophene with pyrrolidine derivatives under controlled conditions.

Synthesis Steps:

- Starting Materials: 5-bromothiophene, pyrrolidine.

- Reaction Conditions: Use of solvents such as dichloromethane or ethanol under reflux.

- Characterization Techniques: NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromothiophene-Based Ethanone Derivatives

Compounds sharing the 5-bromothiophen-2-yl ethanone core exhibit variations in substituents, impacting their physicochemical and reactivity profiles:

Key Observations :

- The target compound’s pyrrolidine group introduces a chiral center, unlike simpler alkyl substituents (e.g., butanone derivative in ). This could influence binding affinity in biological systems or catalytic activity in synthetic applications.

- The presence of bromine in all three derivatives suggests shared utility in Suzuki-Miyaura cross-couplings, as demonstrated in the synthesis of related intermediates using Pd catalysts .

Pyrrolidine-Containing Analogs

Compounds combining pyrrolidine with aromatic ketones highlight the role of nitrogen-containing heterocycles:

- This contrasts with the target compound’s direct ketone-pyrrolidine linkage, which may reduce conformational flexibility .

- 1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (CAS: 478048-18-9): Replaces the bromothiophene with a benzimidazole group, emphasizing the versatility of pyrrolidine-ethanone hybrids in modulating electron-deficient aromatic systems .

Structural Impact :

Adamantyl and Heterocyclic Ethanone Derivatives

Adamantyl-based ethanones (e.g., 1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one) demonstrate how bulky substituents influence steric effects and metabolic stability. These compounds, characterized by high molecular weights (>350 g/mol) and rigid frameworks, contrast with the target compound’s smaller size and flexibility .

Functional Comparisons :

- Biological Activity : Adamantyl derivatives often target enzyme active sites (e.g., CYP51 in antifungal studies), whereas bromothiophene-pyrrolidine hybrids may prioritize kinase or receptor modulation due to their planar aromatic systems .

- Synthetic Accessibility : The target compound’s synthesis via palladium-catalyzed methods (similar to ) offers scalability advantages over adamantyl derivatives, which require multi-step functionalization of the adamantane core .

Biological Activity

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is a compound of interest due to its potential biological activities. This compound features a bromothiophene moiety, which is known for its diverse pharmacological properties, and a pyrrolidine ring, which can enhance biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

- Molecular Formula : C13H18BrNOS

- Molecular Weight : 303.26 g/mol

- IUPAC Name : 1-(5-bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

The biological activity of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is largely attributed to its ability to interact with various biological targets. The bromine atom in the thiophene ring enhances electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to modulation of enzymatic activity and influence signaling pathways within cells.

Anticancer Activity

Research indicates that compounds containing thiophene derivatives exhibit significant anticancer properties. For instance, substituted thiophene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer efficacy of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one remains to be fully elucidated but is expected to follow similar pathways due to its structural characteristics .

Antimicrobial Activity

Thiophene derivatives have also demonstrated antimicrobial properties. Studies suggest that the presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways in bacteria and fungi. The specific antimicrobial spectrum for this compound needs further investigation but may include common pathogens .

Neuroprotective Effects

The pyrrolidine moiety in this compound suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

Several studies have evaluated the biological activity of compounds related to 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one:

- Study on Anticancer Properties : A study investigated a series of thiophene derivatives for their anticancer activity against various cancer cell lines. Results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial effects of thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that brominated compounds had superior activity due to increased membrane permeability .

- Neuroprotection Study : A study focused on the neuroprotective effects of pyrrolidine derivatives demonstrated that certain compounds significantly reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.